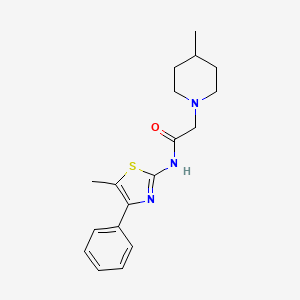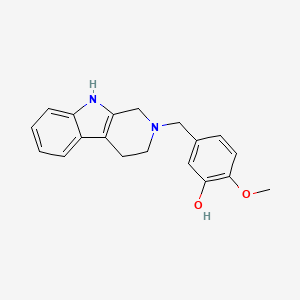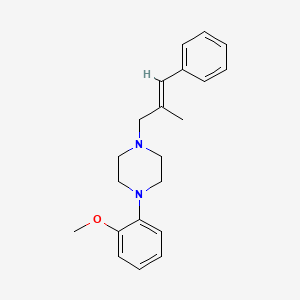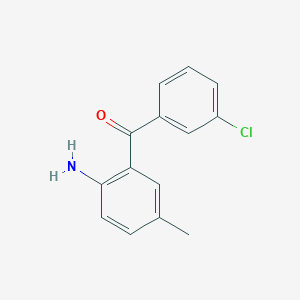![molecular formula C22H28N2O3S B5027971 N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.
作用機序
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide selectively targets the mutated form of EGFR present in NSCLC with T790M mutation. It irreversibly binds to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile and minimal toxicity in clinical trials. It has been reported to have a half-life of approximately 26 hours, and its pharmacokinetics are not affected by food intake. In addition to its efficacy in NSCLC with EGFR T790M mutation, this compound has also shown activity in other EGFR-mutated cancers, such as head and neck squamous cell carcinoma and colorectal cancer.
実験室実験の利点と制限
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments, such as its high selectivity and potency towards EGFR T790M mutation, its irreversible binding to the target, and its favorable pharmacokinetic profile. However, its limitations include the development of resistance mechanisms, such as the emergence of secondary mutations in the EGFR gene, and the potential for off-target effects.
将来の方向性
Several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide research include the investigation of its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and anti-angiogenic agents, the identification of predictive biomarkers of response and resistance, and the development of strategies to overcome resistance mechanisms. Additionally, the exploration of its potential in other EGFR-mutated cancers and the optimization of its dosing regimen are areas of interest for future research.
Conclusion:
This compound is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective and irreversible binding to the target, favorable safety profile, and pharmacokinetic properties make it an attractive option for the treatment of EGFR-mutated cancers. Further research is needed to optimize its use and overcome resistance mechanisms.
合成法
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction between 4-methyl-N-(3-methylphenyl)benzenesulfonamide and 2-(1-azepanyl)-2-oxoethylamine hydrochloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of this compound.
科学的研究の応用
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR T790M mutation. It has shown significant efficacy in both in vitro and in vivo studies, leading to its approval by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with EGFR T790M mutation who have progressed on or after EGFR TKI therapy.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24(20-9-7-8-19(2)16-20)17-22(25)23-14-5-3-4-6-15-23/h7-13,16H,3-6,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUORQWMVNAIEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)



![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)
![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5027933.png)

![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)